Diethyl Chlorophosphate-d10
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Overview
Description
Diethyl Chlorophosphate-d10 is a deuterated analog of Diethyl Chlorophosphate, an organophosphorus compound with the formula (C2H5O)2P(O)Cl. It is commonly used in organic synthesis to convert alcohols into diethyl phosphate esters. This compound is a colorless liquid with a fruity odor and is known for its high reactivity and toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl Chlorophosphate-d10 can be synthesized through the Atherton-Todd reaction, which involves the chlorination of diethyl phosphite with carbon tetrachloride in the presence of a base . The reaction conditions typically include:
Reactants: Diethyl phosphite, carbon tetrachloride, and a base (e.g., triethylamine)
Temperature: Room temperature
Solvent: Carbon tetrachloride
The reaction proceeds as follows:
(C2H5O)2P(O)H+CCl4+Base→(C2H5O)2P(O)Cl+Base−HCl
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Diethyl Chlorophosphate-d10 undergoes various chemical reactions, including:
Substitution Reactions: Reacts with nucleophiles such as alcohols and amines to form diethyl phosphate esters and phosphoramidates.
Hydrolysis: Reacts with water to form diethyl phosphate and hydrochloric acid.
Common Reagents and Conditions
Alcohols: Reacts with alcohols in the presence of a base to form diethyl phosphate esters.
Amines: Reacts with primary or secondary amines to form phosphoramidates.
Water: Hydrolyzes in the presence of water to form diethyl phosphate and hydrochloric acid.
Major Products Formed
Diethyl Phosphate Esters: Formed from the reaction with alcohols.
Phosphoramidates: Formed from the reaction with amines.
Diethyl Phosphate: Formed from hydrolysis.
Scientific Research Applications
Diethyl Chlorophosphate-d10 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare diethyl phosphate esters and phosphoramidates.
Biology: Employed in the study of enzyme inhibition, particularly cholinesterase inhibitors.
Medicine: Investigated for its potential use in developing nerve agent antidotes.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
Diethyl Chlorophosphate-d10 exerts its effects through the formation of covalent bonds with nucleophilic sites on target molecules. The primary mechanism involves the phosphorylation of hydroxyl and amino groups, leading to the formation of stable phosphate esters and phosphoramidates. This reaction inhibits the activity of enzymes such as cholinesterase by blocking their active sites .
Comparison with Similar Compounds
Similar Compounds
Diethyl Phosphorochloridate: Similar in structure and reactivity but lacks deuterium labeling.
Diethyl Cyanophosphonate: Similar reactivity but contains a cyano group instead of a chloro group.
Diethyl Methylphosphonate: Contains a methyl group instead of a chloro group, leading to different reactivity and applications.
Uniqueness
Diethyl Chlorophosphate-d10 is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies and mass spectrometry. This labeling allows for precise tracking and analysis of the compound in complex biological and chemical systems.
Properties
Molecular Formula |
C4H10ClO3P |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
1-[chloro(1,1,2,2,2-pentadeuterioethoxy)phosphoryl]oxy-1,1,2,2,2-pentadeuterioethane |
InChI |
InChI=1S/C4H10ClO3P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChI Key |
LGTLXDJOAJDFLR-MWUKXHIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])[2H])Cl |
Canonical SMILES |
CCOP(=O)(OCC)Cl |
Origin of Product |
United States |
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